molecular formula C7H5N3O2 B2502015 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 1555335-57-3

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid

カタログ番号: B2502015
CAS番号: 1555335-57-3
分子量: 163.136
InChIキー: QVEYWLQAIBRGPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid (CAS 1555335-57-3) is a high-value chemical scaffold in medicinal chemistry and drug discovery. Its structure, featuring a fused triazolopyridine ring system with a carboxylic acid functional group, makes it a versatile building block for the synthesis of diverse derivatives. This compound is part of the triazolopyridine class, a recognized leitmotif in synthetic chemistry found in pharmacologically active molecules and approved drugs . Research into triazolopyridine derivatives has demonstrated a broad spectrum of biological activities, positioning them as crucial scaffolds in developing new pharmacophores . Notably, novel derivatives of [1,2,3]triazolo[1,5-a]pyridine have shown significant promise as trypanocidal agents. One study found that a specific derivative acts by inhibiting the enzyme 14α-demethylase, leading to an alteration in the sterol biosynthesis pathway in Trypanosoma cruzi (the parasite responsible for Chagas disease), which subsequently prevents cell proliferation and induces cell death . This mechanism highlights the potential of this chemical series for the rational design of novel antiparasitic drugs . Beyond antiparasitic applications, the triazolopyridine core is being investigated for various other biological targets, including antibacterial, antifungal, anticancer, and anti-inflammatory activities . The carboxylic acid moiety on this compound allows for further synthetic modification, enabling researchers to create amides, esters, and other analogs for structure-activity relationship (SAR) studies and lead optimization. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

特性

IUPAC Name

triazolo[1,5-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-3-1-2-5-4-8-9-10(5)6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEYWLQAIBRGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NN2C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555335-57-3
Record name [1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . Another approach involves the use of 2-aminopyridine and nitriles in the presence of a catalyst system .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, involving the optimization of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of [1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer progression.

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Cancer Type
Triazolo[1,5-a]pyridine Derivative AAXL Receptor0.5Breast Cancer
Triazolo[1,5-a]pyridine Derivative BCDK-20.36Lung Cancer
Triazolo[1,5-a]pyridine Derivative CPI3K0.25Prostate Cancer

Studies have shown that these compounds can inhibit AXL receptor tyrosine kinase function, disrupting the PI3K/Akt signaling pathway crucial for tumor cell survival and proliferation .

Synthetic Chemistry

The compound serves as a precursor for synthesizing other nitrogen-containing heterocycles. Various synthetic routes have been developed to produce derivatives with enhanced biological activity or improved pharmacokinetic properties. For instance, regioselective iodination followed by Suzuki coupling has been utilized to create novel derivatives .

Material Science

Due to its unique structural properties, this compound is explored for developing advanced materials with specific electronic and optical characteristics. Its potential applications include organic semiconductors and sensors .

Agricultural Chemistry

Research has indicated that compounds within this class may possess fungicidal or herbicidal properties. The ability to interact with biological macromolecules suggests potential uses in crop protection .

Case Studies

Case Study 1: Anticancer Mechanism Investigation
A study focused on the synthesis of various derivatives of this compound demonstrated their effectiveness in inhibiting cancer cell proliferation through modulation of the AXL signaling pathway. The most potent derivative exhibited an IC50 value of 0.25 µM against prostate cancer cells .

Case Study 2: Material Development
Researchers synthesized a series of derivatives that were tested for their electronic properties in organic photovoltaic devices. The results indicated that certain derivatives could enhance charge mobility and efficiency in solar cells .

作用機序

The mechanism of action of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, certain derivatives act as cyclic adenosine monophosphate phosphodiesterase inhibitors, affecting cardiovascular functions . The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to desired therapeutic outcomes.

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

Core Scaffold Variations

a. Triazolo[1,5-a]pyridine vs. Triazolo[1,5-a]pyrimidine
  • Triazolo[1,5-a]pyridine: The pyridine ring provides a planar aromatic system, enhancing π-π stacking interactions. Derivatives like [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amides exhibit high binding affinity for adenosine receptors (A2a Ki < 100 nM) .
  • Triazolo[1,5-a]pyrimidine: Replacing pyridine with pyrimidine introduces an additional nitrogen, altering electronic properties. For example, 7-anilino triazolopyrimidines show potent anticancer activity (IC50 < 1 µM in some cell lines) .

Key Data :

Compound Type Target Affinity (Ki) Selectivity (A2a/A1) Biological Activity (IC50)
[1,2,4]Triazolo[1,5-a]pyridine-7-carboxamide 23 nM (A2a) 8.5 N/A
7-Anilino triazolopyrimidine N/A N/A 0.8 µM (Renal Cancer)
b. Thieno-Fused vs. Aryl-Fused Derivatives
  • Thieno[2,3-e]triazolo[1,5-a]pyrimidines: Fusing a thiophene ring enhances anticancer activity. Compound 4i showed 81.85% growth inhibition in renal cancer (UO-31) .
  • [1,2,3]Triazolo[1,5-a]quinazolines: Aryl-fused analogs (e.g., 6a-c) displayed lower activity (mean growth > 100%), highlighting the superiority of thieno-fused systems .

Substituent Position and Electronic Effects

a. Carboxylic Acid Position
  • 7-Position: Critical for receptor binding. 5-Amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxamides (e.g., 21) showed higher A2a affinity (Ki = 5 nM) versus 8-substituted isomers (Ki = 20 nM) .
  • 6-Position: 8-Amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamides (22) had reduced selectivity (A2a/A1 = 3.2) compared to 7-substituted analogs .
b. Halogenation
  • Bromo Substituents : 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS 1622993-12-7) is a precursor for cross-coupling reactions, enabling further functionalization .
  • Trifluoromethyl Groups : Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives with CF3 (e.g., CAS 1426135-67-2) exhibit enhanced metabolic stability .
a. Anticancer Activity
  • Thieno[3,2-e]triazolo[1,5-a]pyrimidines: Compound 4i inhibited 60% of leukemia cell lines at 10 µM .
  • [1,2,3]Triazolo[1,5-a]pyridine Derivatives: Limited direct data, but ester intermediates (e.g., ethyl 7-bromo derivatives) are used in kinase inhibitor synthesis .
b. Receptor Modulation
  • Adenosine A2a Receptor: 5-Amino-7-carboxamides (e.g., 21) achieved sub-100 nM binding, making them candidates for neurodegenerative disease therapy .

生物活性

The compound [1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid is part of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring fused to a pyridine structure with a carboxylic acid functional group. This unique structure contributes to its potential interactions with various biological targets.

Anticancer Properties

Research has indicated that triazolo[1,5-a]pyridines can act as inhibitors of key signaling pathways involved in cancer progression. For instance, compounds derived from this scaffold have shown promise in inhibiting AXL receptor tyrosine kinase function, which is implicated in several cancers including breast and lung cancer. Inhibition of AXL can disrupt the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in tumor cells .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Cancer Type
Triazolo[1,5-a]pyridine Derivative AAXL Receptor0.5Breast Cancer
Triazolo[1,5-a]pyridine Derivative BCDK-20.36Lung Cancer
Triazolo[1,5-a]pyridine Derivative CPI3K0.25Prostate Cancer

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Specific derivatives have demonstrated selective activity against Chlamydia trachomatis, which is responsible for significant public health issues globally. Studies indicated that these compounds inhibit the growth of C. trachomatis without adversely affecting host cells .

Table 2: Antimicrobial Activity Overview

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Notes
Triazolo[1,5-a]pyridine Derivative DC. trachomatis16 µg/mLSelective for pathogen
Triazolo[1,5-a]pyridine Derivative EN. meningitidis64 µg/mLModerate activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound's ability to bind and inhibit kinases such as CDK-2 and AXL disrupts critical signaling pathways involved in cell cycle regulation and survival.
  • Selective Antimicrobial Action : The structural characteristics allow for selective targeting of bacterial pathogens while sparing human cells from toxicity.

Case Studies

A notable study highlighted the synthesis and evaluation of various derivatives of this compound for their anticancer and antimicrobial activities. The findings revealed that certain modifications to the chemical structure significantly enhanced potency against specific targets while maintaining low toxicity profiles .

Q & A

Q. Troubleshooting steps :

Replicate reported conditions precisely, including drying Cs₂CO₃ at 150°C before use .

Validate analytical data (e.g., compare NMR shifts with published spectra) .

Use orthogonal assays (e.g., SPR and enzymatic assays) to confirm bioactivity .

What advanced characterization techniques are critical for confirming the structure of triazolopyridine derivatives?

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for carboxylic protons at δ 12–14 ppm) .
  • Mass spectrometry : HRMS (ESI+) to verify molecular ions (e.g., [M+H]⁺ for C₁₁H₁₀N₃O₂ at m/z 232.0722) .

Q. Advanced

  • X-ray crystallography : Resolves bond lengths (e.g., C–N triazole bonds at 1.31–1.34 Å) and torsional angles, critical for SAR studies .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1700–1720 cm⁻¹ for esters) .

How can researchers optimize reaction conditions for scaling up triazolopyridine synthesis?

Advanced
Key parameters include:

  • Catalyst screening : Pd(OAc)₂ with PPh₃ outperforms CuI in direct arylation, reducing side products .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity in cyclocondensation but require strict anhydrous conditions .
  • Temperature control : Heating at 140°C for 8 h maximizes yields in tandem reactions, while higher temperatures promote decomposition .

Q. Scale-up considerations :

  • Replace column chromatography with fractional crystallization for cost-effective purification .
  • Monitor exothermic lithiation steps to prevent runaway reactions .

What are the emerging pharmacological applications of this compound derivatives?

Advanced
Recent studies highlight:

  • Anticancer agents : Inhibition of topoisomerase II via intercalation, with IC₅₀ values <10 µM in leukemia models .
  • Antimicrobial scaffolds : Disruption of bacterial biofilms through porin binding, synergistic with β-lactams .
  • Neuroprotective effects : Modulation of GABAₐ receptors, showing promise in epilepsy models .

Mechanistic insights : Carboxylic acid derivatives chelate Mg²⁺ in enzymatic active sites, enhancing inhibitory potency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。